molecular formula C11H15NO3 B5313854 [1-(3,4-dimethoxyphenyl)ethyl]formamide

[1-(3,4-dimethoxyphenyl)ethyl]formamide

Cat. No. B5313854
M. Wt: 209.24 g/mol
InChI Key: ACEUTAWLNLAACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3,4-dimethoxyphenyl)ethyl]formamide, also known as DOEF, is a chemical compound that has been studied for its potential use in scientific research. The compound is a member of the amide family and has been synthesized using various methods. DOEF has shown promise in a variety of applications, including as a potential treatment for certain medical conditions. In

Mechanism of Action

[1-(3,4-dimethoxyphenyl)ethyl]formamide acts as a sigma-1 receptor agonist, which means it binds to and activates the receptor. This activation leads to an increase in intracellular calcium levels, which can have a variety of effects on cellular processes. [1-(3,4-dimethoxyphenyl)ethyl]formamide has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
[1-(3,4-dimethoxyphenyl)ethyl]formamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase neuronal survival and reduce inflammation in the brain. [1-(3,4-dimethoxyphenyl)ethyl]formamide has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of [1-(3,4-dimethoxyphenyl)ethyl]formamide is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation is that [1-(3,4-dimethoxyphenyl)ethyl]formamide can have off-target effects, particularly at higher concentrations. Additionally, more research is needed to fully understand the potential side effects of [1-(3,4-dimethoxyphenyl)ethyl]formamide and its long-term safety.

Future Directions

Future research on [1-(3,4-dimethoxyphenyl)ethyl]formamide could focus on its potential use in the treatment of neurodegenerative diseases, as well as its effects on other cellular processes beyond the sigma-1 receptor. Additionally, more research is needed to fully understand the potential side effects of [1-(3,4-dimethoxyphenyl)ethyl]formamide and its long-term safety. Further studies could also investigate the potential use of [1-(3,4-dimethoxyphenyl)ethyl]formamide in combination with other drugs for enhanced therapeutic effects.
In conclusion, [1-(3,4-dimethoxyphenyl)ethyl]formamide is a chemical compound that has shown promise in a variety of scientific research applications. Its specificity for the sigma-1 receptor and potential therapeutic effects make it an interesting area of study for future research. However, more research is needed to fully understand its potential side effects and long-term safety.

Synthesis Methods

[1-(3,4-dimethoxyphenyl)ethyl]formamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride, which is then reacted with ethylamine to form [1-(3,4-dimethoxyphenyl)ethyl]formamide. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylamine and formic acid to form [1-(3,4-dimethoxyphenyl)ethyl]formamide.

Scientific Research Applications

[1-(3,4-dimethoxyphenyl)ethyl]formamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, cell survival, and neurotransmitter release. [1-(3,4-dimethoxyphenyl)ethyl]formamide has shown promise in the treatment of certain medical conditions, including depression, anxiety, and neurodegenerative diseases.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(12-7-13)9-4-5-10(14-2)11(6-9)15-3/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEUTAWLNLAACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.